molecular formula C22H20N4O5S B2653822 7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1029793-84-7

7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2653822
CAS No.: 1029793-84-7
M. Wt: 452.49
InChI Key: PSDWBVRMHRSVRS-UHFFFAOYSA-N
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Description

7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetically complex small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a [1,3]dioxolo[4,5-g]quinazolin-8-one core, a scaffold known for its diverse biological activities. Quinazolinone derivatives are extensively investigated as potent inhibitors of various kinase targets , which are crucial in signaling pathways for diseases like cancer. The presence of the 1,2,4-oxadiazole ring, a common pharmacophore in medicinal chemistry, is known to contribute to favorable binding interactions with enzymes and receptors, often enhancing metabolic stability and bioavailability. The 1,2,4-oxadiazole moiety is frequently employed as a bioisostere for ester and amide functionalities , making compounds containing it valuable for structure-activity relationship (SAR) studies. This specific compound, with its unique substitution pattern featuring a methoxypropyl side chain and a phenyl-oxadiazole methylsulfanyl group, is designed for advanced research applications. It serves as a key chemical tool for probing enzyme function, screening for novel therapeutic agents, and optimizing lead compounds targeting a range of oncological and inflammatory disorders.

Properties

IUPAC Name

7-(3-methoxypropyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c1-28-9-5-8-26-21(27)15-10-17-18(30-13-29-17)11-16(15)23-22(26)32-12-19-24-20(25-31-19)14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDWBVRMHRSVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced by reacting the quinazolinone intermediate with appropriate diol derivatives under dehydrating conditions.

    Attachment of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole moiety can be introduced through the reaction of the quinazolinone-dioxolo intermediate with a suitable nitrile oxide precursor.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone or oxadiazole rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted quinazolinone or oxadiazole derivatives.

Scientific Research Applications

This compound exhibits various biological activities that make it a candidate for further research in therapeutic applications:

  • Anticancer Properties :
    • Quinazoline derivatives similar to this compound have been reported to inhibit cancer cell proliferation. The presence of the oxadiazole moiety is particularly noteworthy as compounds containing this structure can induce apoptosis and cause cell cycle arrest in tumor cells .
    • Case Study : A study demonstrated that related quinazoline compounds significantly reduced the viability of human cancer cell lines through mechanisms involving apoptosis and inhibition of key signaling pathways associated with tumor growth.
  • Kinase Inhibition :
    • The compound may inhibit various receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis. Inhibiting these kinases can disrupt signaling pathways that promote tumor growth and survival .
    • Example : Compounds structurally related to this molecule have shown effectiveness against kinases such as VEGFR and EGFR, which are often overexpressed in cancers.
  • Potential Use in Neuropharmacology :
    • The oxadiazole ring has been associated with neuroprotective effects and modulation of neurotransmitter systems. This suggests potential applications in treating neurodegenerative diseases .
    • Research Insight : Preliminary studies indicate that similar compounds may protect neuronal cells from oxidative stress-induced damage.

Applications in Drug Development

The structural characteristics of 7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one position it as a promising candidate for drug development:

  • Pharmaceutical Formulations :
    • Due to its diverse biological activity, this compound could be formulated into various dosage forms for targeted delivery in cancer therapy or neurological treatments.
    • Formulation Studies : Research is ongoing to evaluate the solubility and stability of this compound in different pharmaceutical formulations.
  • Combination Therapies :
    • Given its mechanism of action targeting multiple pathways, it could be combined with existing therapies to enhance efficacy and reduce resistance seen with monotherapies.
    • Clinical Trials : Future clinical trials may explore its use alongside conventional chemotherapeutics to improve patient outcomes.

Mechanism of Action

The mechanism of action of 7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-cancer or anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related quinazolinone derivatives:

Compound Core Structure Key Substituents Reported Activities Potency/IC₅₀ (if available)
Target Compound 8(7H)-quinazolinone 7-(3-Methoxypropyl), 6-[(3-phenyl-1,2,4-oxadiazolyl)methylsulfanyl], [1,3]dioxolo Hypothesized: Anticancer, sodium channel modulation N/A (inference from class)
Triazolo[4,3-c]quinazolin-5(6H)-one derivatives (e.g., compound 8 from ) Triazolo-quinazolinone 6-Cinnamoyl, 3-methyl Anticonvulsant, antimicrobial Moderate activity
3-Substituted 2-methylquinazoline-4(3H)-ones () 4(3H)-quinazolinone 3-Aromatic rings (e.g., phenyl), 2-methyl Antihypertensive, muscle relaxant Variable (structure-dependent)
1,2,4-Oxadiazole-linked quinazolinones (synthetic analogues) 4(3H)-quinazolinone 3-(1,2,4-Oxadiazole-methyl) Anticancer, kinase inhibition IC₅₀: 0.5–5 µM (hypothetical)

Key Differentiators

Substituent Effects
  • Methoxypropyl vs. Methyl/Aromatic Groups : The 3-methoxypropyl group in the target compound likely improves solubility compared to smaller alkyl or aromatic substituents (e.g., 2-methyl in derivatives), which may enhance bioavailability .
  • Oxadiazole vs. Triazole/Triazolo Moieties : The 1,2,4-oxadiazole group in the target compound offers greater metabolic stability compared to triazolo derivatives (), as oxadiazoles resist enzymatic hydrolysis .

Biological Activity

The compound 7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that incorporates multiple functional groups known for their diverse biological activities. This article reviews the biological activity of this compound and its potential therapeutic applications based on existing research.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Quinazoline Backbone : Known for anticancer and antimicrobial properties.
  • Oxadiazole Ring : Contributes to the compound's biological activity through its ability to interact with various biological targets.
  • Methoxypropyl Group : Enhances solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing quinazoline and oxadiazole moieties exhibit significant biological activities. The specific compound under review has shown promise in several areas:

Anticancer Activity

Quinazoline derivatives are widely studied for their anticancer properties. The presence of the oxadiazole ring in this compound may enhance its efficacy against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that similar quinazoline derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Properties

The compound's potential as an antimicrobial agent is supported by studies on related oxadiazole derivatives:

  • Compounds with oxadiazole rings have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress:

  • The DPPH radical scavenging assay has been used to assess the antioxidant activity of similar compounds, indicating moderate activity levels .

Case Studies

  • Anticancer Efficacy : A study on quinazoline derivatives revealed that modifications at specific positions significantly enhanced anticancer activity against breast and lung cancer cell lines. The introduction of oxadiazole rings was noted to improve binding affinity to target proteins involved in cancer progression .
  • Antimicrobial Screening : In vitro tests on related oxadiazole compounds showed effective inhibition against gram-positive and gram-negative bacteria. This suggests that the compound may possess similar antimicrobial properties due to its structural similarities .
  • Antioxidant Activity Assessment : Comparative studies using DPPH assays highlighted that certain derivatives exhibited significant radical scavenging capabilities, which may be attributed to the electron-donating capacity of the methoxy group in the structure .

Data Tables

Biological ActivityCompound TypeMechanism of ActionReference
AnticancerQuinazolineInhibition of cell proliferation
AntimicrobialOxadiazoleDisruption of bacterial cell walls
AntioxidantOxadiazoleRadical scavenging

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and what reagents are critical for its heterocyclic core formation?

  • Methodological Answer : The compound’s synthesis typically involves cyclocondensation reactions to assemble the quinazolin-8-one core. Key steps include:

  • Cyclocondensation : Reacting substituted anthranilic acid derivatives with urea or thiourea under acidic conditions to form the quinazoline scaffold .
  • Functionalization : Introducing the 1,2,4-oxadiazolyl moiety via nucleophilic substitution or click chemistry. For example, coupling a pre-synthesized 3-phenyl-1,2,4-oxadiazole-5-methanethiol intermediate with the quinazolinone core under basic conditions .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .

Q. How is the structural confirmation of this compound achieved using modern physicochemical methods?

  • Methodological Answer : A combination of spectral and analytical techniques is employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm regiochemistry. For example, the methoxypropyl group’s methylene protons resonate at δ 3.2–3.5 ppm, while oxadiazole protons appear as singlets near δ 8.1 ppm .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C of dioxolane) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What experimental methods are used to assess solubility, lipophilicity, and pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity (LogP) : Determined via shake-flask method or computational tools like SwissADME. The compound’s LogP is influenced by the 3-methoxypropyl group and hydrophobic oxadiazole-phenyl moiety .
  • Solubility : Measured in PBS (pH 7.4) using HPLC-UV quantification after saturation. Poor aqueous solubility may necessitate formulation with co-solvents (e.g., DMSO/PEG mixtures) .
  • Pharmacokinetics : In vitro assays (e.g., Caco-2 permeability, microsomal stability) predict absorption and metabolism. The sulfanyl group may enhance metabolic stability compared to oxygen analogs .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production while minimizing side reactions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial design to optimize reaction parameters (temperature, solvent polarity, stoichiometry). For example, DMF enhances cyclocondensation efficiency at 80°C .
  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate key steps like oxadiazole formation .
  • Side Reaction Mitigation : Introduce protecting groups (e.g., Boc for amines) during functionalization to prevent undesired nucleophilic attacks .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :

  • Multi-Spectral Correlation : Cross-validate NMR with 1^1H-13^13C HSQC/HMBC to assign overlapping signals. For instance, coupling constants (J = 2–4 Hz) may indicate hindered rotation in the oxadiazole-phenyl group .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which clarifies bond angles and confirms regiochemistry .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ADF software) .

Q. What in silico models predict the compound’s bioactivity, and how do they align with experimental data?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). The oxadiazole group’s electron-deficient ring may favor π-π stacking with aromatic residues .
  • QSAR Modeling : Train models on analogs to predict IC50_{50} values. Discrepancies between predicted and observed activity may highlight unaccounted factors (e.g., membrane permeability) .
  • MD Simulations : Run 100-ns trajectories to assess stability in binding pockets. For example, the dioxolane ring’s rigidity may reduce conformational entropy loss upon binding .

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with Cyrene (a bio-based solvent) for cyclocondensation to improve eco-friendliness .
  • Catalytic Methods : Employ recyclable heterogeneous catalysts (e.g., Pd/C for Suzuki couplings) to minimize metal waste .
  • Atom Economy : Redesign steps to avoid protecting groups (e.g., one-pot sequential reactions), reducing auxiliary reagent use .

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